1-(2-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes an amino group, a bromomethyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable aromatic precursor, followed by the introduction of the amino group and the chloropropanone moiety. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromomethyl and chloropropanone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-5-(chloromethyl)phenyl)-1-chloropropan-2-one
- 1-(2-Amino-5-(bromomethyl)phenyl)-1-bromopropan-2-one
- 1-(2-Amino-5-(bromomethyl)phenyl)-1-chlorobutan-2-one
Uniqueness
1-(2-Amino-5-(bromomethyl)phenyl)-1-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C10H11BrClNO |
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Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[2-amino-5-(bromomethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(14)10(12)8-4-7(5-11)2-3-9(8)13/h2-4,10H,5,13H2,1H3 |
InChI Key |
VBBAVWCERWIRGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)CBr)N)Cl |
Origin of Product |
United States |
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